molecular formula C43H49N3O8Si B150706 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine CAS No. 81256-87-3

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

Cat. No.: B150706
CAS No.: 81256-87-3
M. Wt: 763.9 g/mol
InChI Key: AOXWVTIMEGOVNF-PKGPUZNISA-N
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Scientific Research Applications

Pharmacology and Clinical Development

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a compound with a structure resembling naturally occurring tryptamines, and its analogs have been utilized in various research settings. For instance, studies have shown that 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a serotonergic agonist with the highest affinity for 5-HT1A receptors. It has been evaluated in animal models, though clinical studies in humans are scarce. Epidemiological studies suggest that, like other psychedelics, it induces profound alterations in consciousness, potentially having beneficial long-term effects on mental health and well-being. This has led to suggestions that further clinical exploration is warranted, especially due to its short duration of action and relative lack of visual effects compared to other psychedelics (Ermakova et al., 2021).

Anticancer Properties

The structural similarity of this compound to nucleoside analogs has led to research in the field of cancer treatment. For example, 5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor, showing in vitro and in vivo demethylating effects. It has been approved by the FDA for treating myelodysplastic syndromes (MDS) and has been explored for its role in treating acute myeloid leukemia (AML) and in stem cell transplant fields. The drug has shown survival benefits in certain cancer types and is increasingly used in place of standard intensive chemotherapy for 'unfit' elderly patients with AML (El Fakih et al., 2015). Another example is RX-3117, a novel specific antimetabolite for selective cancer treatment, with excellent activity against various cancer cell lines and xenografts. It is activated selectively by uridine-cytidine kinase 2 (UCK2), expressed only in tumors, and has a dual mechanism of action: DNA damage and inhibition of DNA methyltransferase 1 (DNMT1). Due to its tumor-selective activation and novel mechanism of action, it has the potential to replace gemcitabine in the treatment of a spectrum of cancer types (Balboni et al., 2019).

Neuropharmacology and Potential Therapeutic Uses

Compounds structurally similar to this compound have been studied for their neuropharmacological properties and potential therapeutic uses. For instance, research indicates that N,N-dimethyltryptamine (DMT) plays important roles in various processes in the central and peripheral nervous system and may act as a neurotransmitter. DMT has limited neurotoxicity and other adverse effects except for intense cardiovascular effects when administered intravenously in large doses. Its role in nervous system signaling suggests that it may be a useful experimental tool in exploring how the brain works and could also be a useful clinical tool for the treatment of anxiety and psychosis (Carbonaro & Gatch, 2016).

Epigenetic Mechanisms and Therapeutic Targets

The structural analogs of this compound have been extensively researched for their role in epigenetic mechanisms and as therapeutic targets. DNA methyltransferases (DNMTs), which are inhibited by these analogs, are crucial for gene expression and numerous biological processes. DNMT inhibitors have shown the ability to restore suppressor gene expression and exert antitumor effects in laboratory models and have demonstrated antileukemic activity in clinical trials. However, their definitive clinical role might require combination therapy, and phase III studies are needed to establish their efficacy (Goffin & Eisenhauer, 2002).

Mechanism of Action

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine exhibits remarkable inhibitory capabilities on DNA replication due to its nucleoside analogue properties . This influences the development of antiviral and anticancer agents .

Future Directions

Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The benzoyl (Bz) group is used to protect the amino group on the cytosine base .

Industrial Production Methods

In industrial settings, the synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC is typically carried out using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protecting groups and the use of phosphoramidite chemistry for the incorporation of the nucleoside into oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-TBDMS-Bz-rC undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.

    Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.

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Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXWVTIMEGOVNF-PKGPUZNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452400
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81256-87-3
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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